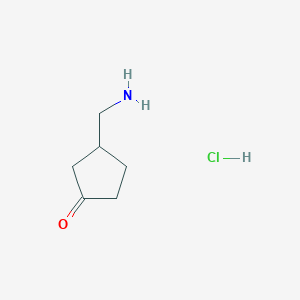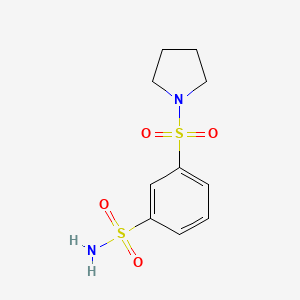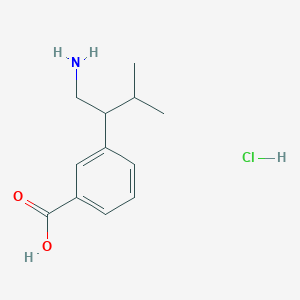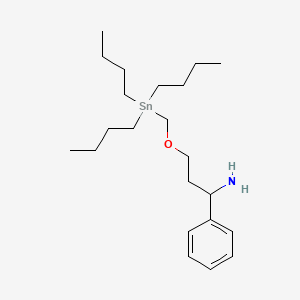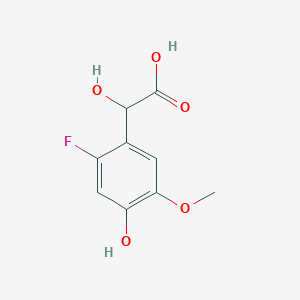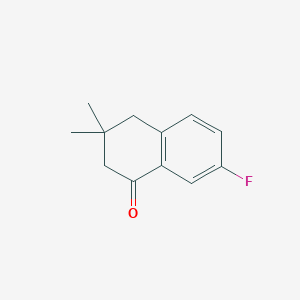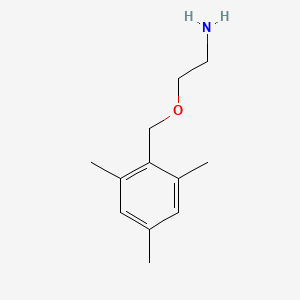![molecular formula C9H12ClN5 B13517822 methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole can then be reacted with formaldehyde and methylamine to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Applications De Recherche Scientifique
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-aminotetrazole: This compound also features a tetrazole ring and is used in similar applications.
5-Amino-1-methyl-1H-tetrazole: Another tetrazole derivative with comparable properties and uses.
Uniqueness
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is unique due to the presence of both the tetrazole ring and the methylamine group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12ClN5 |
|---|---|
Poids moléculaire |
225.68 g/mol |
Nom IUPAC |
N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H11N5.ClH/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9;/h2-5,10H,6H2,1H3,(H,11,12,13,14);1H |
Clé InChI |
KGRCGGDFCMBOCD-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC=C1)C2=NNN=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)


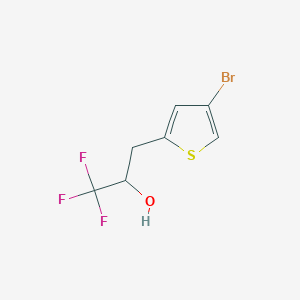
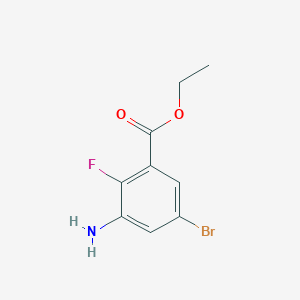
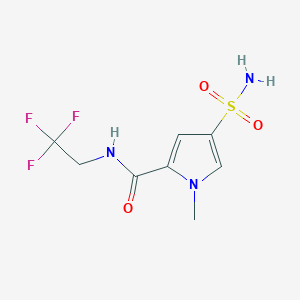
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
